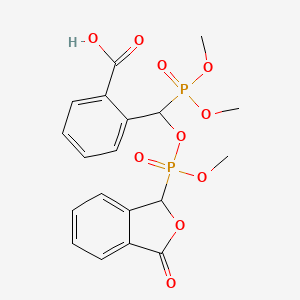
n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine is a chemical compound with the molecular formula C13H19NO2S It is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a 3,4-dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with tetrahydrothiophen-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aromatic rings or reduced functional groups.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine 1,1-dioxide: A similar compound with an oxidized sulfur atom.
3,4-Dimethoxybenzylamine: Lacks the tetrahydrothiophene ring but shares the benzylamine structure.
Tetrahydrothiophen-3-amine: Lacks the 3,4-dimethoxybenzyl group but shares the tetrahydrothiophene ring.
Uniqueness
This compound is unique due to the combination of the tetrahydrothiophene ring and the 3,4-dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI 键 |
LKLKKXAYRFLWGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2CCSC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


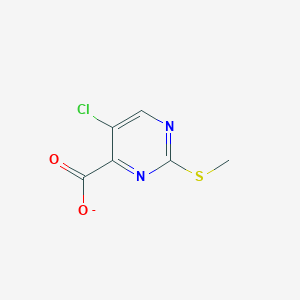
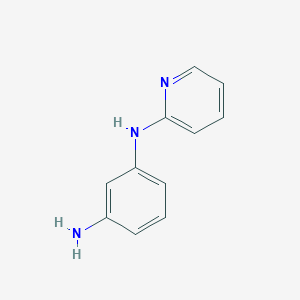
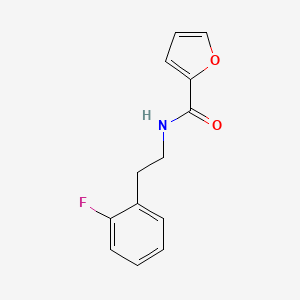
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
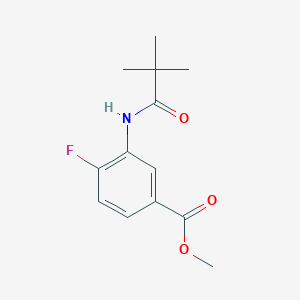
![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)
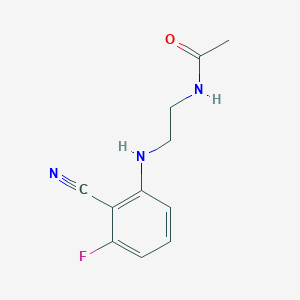
![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
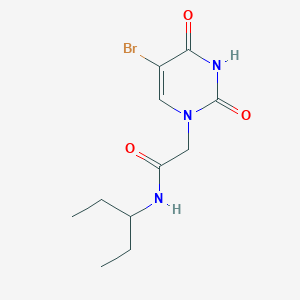
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)
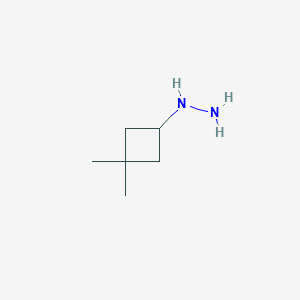
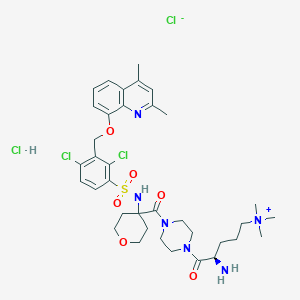
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
